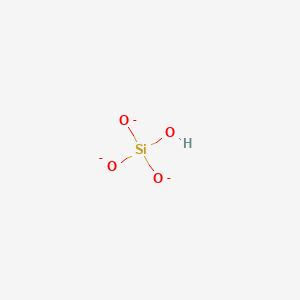

Hydrogen orthosilicate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrogensilicate(3-) is a trivalent inorganic anion obtained by removal of three protons from silicic acid. It is a silicate ion and a trivalent inorganic anion. It is a conjugate base of a dihydrogensilicate(2-). It is a conjugate acid of a silicate(4-).

科学研究应用

Electrocatalytic Activity

Hydrogen orthosilicates, especially transition metal orthosilicates like those of cobalt and iron, demonstrate significant electrocatalytic activity. These materials are active in promoting the oxygen evolution reaction in alkaline solutions. Notably, cobalt orthosilicates are stable at anodic potentials, whereas iron orthosilicates tend to corrode, limiting their utility as catalytically active materials for this reaction (Brammall, Kuhn, & Tseung, 1984).

CO2 Absorption

Lithium orthosilicate (Li4SiO4) stands out for its high CO2 absorption capacity and thermal stability. It is used in high-temperature processes (≥ 500 °C) like sorption-enhanced reforming (SER), where CO2 capture offers significant energy savings. The kinetics of CO2 absorption by Li4SiO4 were found to be consistent with a first-order reaction with respect to CO2 concentration (Ortíz et al., 2014).

Tritium Release and Nuclear Materials

In nuclear materials research, lithium orthosilicate pebbles are used for tritium release studies. These pebbles, when irradiated in a research reactor, release tritium as tritiated water vapor. The behavior of tritium release is influenced by the deposition of palladium in the lithium orthosilicate pebbles (Munakata et al., 2009).

Thermochemistry with Hydrogen

The interaction of lithium orthosilicate with hydrogen leads to the formation of an oxygen-deficient layer on its surface. This reaction is important in the context of blanket technology used in nuclear reactors, with implications for lithium and oxygen partial pressures (Penzhorn, Ihle, & Schuster, 1994).

Surface Characterization and Tritium Desorption

Surface characterization of lithium orthosilicate and its impact on tritium release has been a focus in nuclear material research. X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry are used to study the surface properties of lithium orthosilicate and their relation to tritium desorption rates (Kolb et al., 2012).

属性

产品名称 |

Hydrogen orthosilicate |

|---|---|

分子式 |

HO4Si-3 |

分子量 |

93.09 g/mol |

IUPAC 名称 |

hydroxy(trioxido)silane |

InChI |

InChI=1S/HO4Si/c1-5(2,3)4/h1H/q-3 |

InChI 键 |

YXFLGHKCCDDCPJ-UHFFFAOYSA-N |

规范 SMILES |

O[Si]([O-])([O-])[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

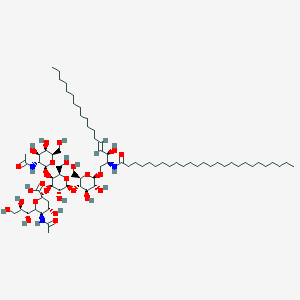

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(2-Oxopropylidene)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one](/img/structure/B1260304.png)

![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)

![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)